molecular formula C12H13N3OS2 B2560473 N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 893156-81-5

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2560473
CAS No.: 893156-81-5
M. Wt: 279.38
InChI Key: URIJBHDJHQZOEC-UHFFFAOYSA-N
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Description

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound built around the 1,3,4-thiadiazole scaffold, a heterocyclic ring system known for its significant and diverse biological activities . This particular derivative features a 2-methylbenzylthio substitution at the 5-position of the thiadiazole ring, a modification that can fine-tune the molecule's lipophilicity, electronic distribution, and overall interaction with biological targets . The 1,3,4-thiadiazole core is a privileged structure in medicinal chemistry and is found in compounds with documented anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties . Researchers are particularly interested in this scaffold due to its aromaticity, in vivo stability, and potential to interact with various enzymes and receptors . For instance, studies on similar 1,3,4-thiadiazole derivatives have shown promise as anticonvulsant agents, with proposed mechanisms of action that may involve the potentiation of GABAergic neurotransmission to prevent abnormal neuronal firing . Furthermore, structural analogs have demonstrated notable antibacterial efficacy against various Gram-positive bacterial strains and significant anti-inflammatory activity by inhibiting protein denaturation . This makes this compound a valuable chemical entity for researchers in drug discovery, serving as a key intermediate or lead compound for developing novel therapeutic agents targeting central nervous system disorders, infectious diseases, and inflammatory conditions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c1-8-5-3-4-6-10(8)7-17-12-15-14-11(18-12)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIJBHDJHQZOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-methylbenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with acetic anhydride to yield the desired thiadiazole compound. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetonitrile, to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, potentially acting as an enzyme inhibitor or modulator.

    Medicine: Thiadiazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole ring and acetamide group. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also influence cellular pathways involved in processes like cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent at Position 5 Biological Activity/Properties Melting Point (°C) Key References
N-(5-((4-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (5c) 4-Methylbenzylthio Antimicrobial 169–171
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (5d) 4-Chlorobenzylthio Antimicrobial 179–181
N-(6-Chlorobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4m) Ureido-linked benzothiazole Antiproliferative (IC50: 3.2 μM) 292–294
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethylthio + phenoxy Not explicitly reported 168–170
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (5j) 4-Fluorobenzylthio Anticancer (Akt inhibition) 138–140

Key Observations:

Substituent Position and Electronic Effects: The 2-methylbenzylthio group in the target compound introduces ortho-substitution, which increases steric hindrance compared to para-substituted analogues like 5c (4-methylbenzylthio) and 5d (4-chlorobenzylthio). This may reduce membrane permeability but enhance target specificity .

Biological Activity Trends :

  • Antimicrobial Activity : Compounds 5c and 5d exhibit moderate antimicrobial activity, with 5d (4-chlorobenzylthio) showing slightly higher potency due to the electron-withdrawing Cl atom .
  • Antiproliferative Activity : Ureido-linked derivatives like 4m demonstrate strong antiproliferative effects (IC50: 3.2 μM), highlighting the importance of hydrogen-bonding motifs absent in the target compound .
  • Akt Inhibition : Fluorinated derivatives (e.g., 5j ) inhibit Akt activity by 86.52%, suggesting that electronegative substituents enhance kinase binding .

Physicochemical Properties

Table 2: Melting Points and Solubility Trends

Compound Melting Point (°C) Solubility Inference
Target Compound Not reported Likely moderate (lipophilic S-alkyl group)
5c (4-Methylbenzylthio) 169–171 Low (hydrophobic substituent)
5d (4-Chlorobenzylthio) 179–181 Very low (polar Cl but crystalline)
4m (Ureido-benzothiazole) 292–294 Poor (high molecular rigidity)
  • However, its lipophilic nature may limit aqueous solubility without formulation aids.

Biological Activity

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a thiadiazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the synthesis, biological activity, and research findings related to this compound.

Synthesis of this compound

The synthesis typically involves the reaction of 2-methylbenzyl chloride with thiourea , followed by cyclization with acetic anhydride . The reaction conditions usually require refluxing in solvents such as ethanol or acetonitrile to facilitate the formation of the thiadiazole ring .

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. Specifically, derivatives of thiadiazoles have shown activity against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : Studies have demonstrated that certain thiadiazole derivatives possess potent antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives are notably lower than those of standard antibiotics .
  • Antifungal Activity : Compounds with the thiadiazole structure have also been tested against fungal strains like Aspergillus niger, demonstrating comparable efficacy to established antifungal agents .

Anticancer Properties

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A series of experiments conducted on synthesized thiadiazole derivatives showed that this compound exhibited an MIC of 32.6 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like streptomycin (MIC = 47.5 µg/mL) .
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound could inhibit the growth of cancer cell lines such as HT-29 (colorectal cancer) and TK-10 (renal cancer), with IC50 values indicating significant cytotoxicity at concentrations ranging from 10 to 50 µM .

Comparative Analysis of Biological Activities

Compound NameAntibacterial MIC (µg/mL)Antifungal MIC (µg/mL)IC50 (Cancer Cell Lines µM)
This compound32.625.010 - 50
Standard Antibiotic (Streptomycin)47.5Not applicableNot applicable
Standard Antifungal (Fluconazole)Not applicable30.0Not applicable

Q & A

What are the common synthetic routes for synthesizing N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide and its derivatives?

Basic
The synthesis typically involves nucleophilic substitution reactions. For example, a mixture of 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide derivatives is refluxed with substituted thiols (e.g., 2-methylbenzylthiol) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction is monitored by TLC, followed by purification via recrystallization or column chromatography . Structural elucidation is performed using IR, ¹H/¹³C NMR, and mass spectrometry (MS) .

How is the anticancer activity of this compound evaluated in vitro?

Basic
Anticancer activity is assessed using human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung adenocarcinoma) via the MTT assay. For instance, This compound derivatives have shown IC₅₀ values as low as 0.034 ± 0.008 mmol L⁻¹ against A549 cells, outperforming cisplatin in some cases . Selectivity is confirmed by testing against non-cancer NIH3T3 fibroblast cells .

What computational methods are employed to optimize blood-brain barrier (BBB) penetration of thiadiazole derivatives targeting NMDA receptors?

Advanced
Free energy perturbation (FEP) calculations and molecular dynamics simulations are used to predict BBB permeability. For example, FEP-guided optimization of 1,3,4-thiadiazole derivatives identified structural modifications (e.g., cyclohexylmethyl groups) that enhance BBB penetration while retaining NMDA receptor antagonism . Membrane permeability is further validated using in silico tools like the Brain Or IntestinaL EstimateD permeation method (BOILED-Egg) .

How do structural modifications influence cytotoxic specificity against cancer versus non-cancer cells?

Advanced
Substituents on the thiadiazole core dictate selectivity. For example, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (compound 4y) exhibits high specificity for MCF-7 cells (IC₅₀ = 0.084 mmol L⁻¹) over NIH3T3 cells, attributed to electron-withdrawing groups enhancing DNA intercalation in cancer cells . Conversely, bulky hydrophobic groups may reduce off-target effects by limiting passive diffusion into non-cancer cells .

What mechanisms underlie the apoptosis-inducing effects of thiadiazole derivatives in glioma and lung adenocarcinoma cells?

Advanced
Mechanistic studies reveal Akt pathway inhibition as a key driver. For example, N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (compound 3) suppresses Akt activity by 92.36%, inducing mitochondrial membrane depolarization, caspase-3 activation, and G0/G1 cell cycle arrest in C6 glioma cells . Molecular docking shows π-π interactions and hydrogen bonding with Akt’s active site (PDB: 3OW4) .

How are potential contradictions in IC₅₀ values across studies addressed?

Advanced
Variability in IC₅₀ values (e.g., 0.034–0.084 mmol L⁻¹ for A549 cells) arises from differences in assay conditions (e.g., serum concentration, incubation time) and cell line heterogeneity . To resolve discrepancies, standardized protocols (e.g., 24-hour MTT assays in serum-free media) and orthogonal assays (e.g., ATP-based viability tests) are recommended. Meta-analyses comparing structural motifs and substituent effects also clarify trends .

What analytical techniques confirm the structure and purity of synthesized compounds?

Methodological
Purity is validated via TLC (e.g., hexane:ethyl acetate = 2:3) and melting point analysis . Structural confirmation employs:

  • IR spectroscopy : Peaks at ~1678 cm⁻¹ (C=O) and ~3305 cm⁻¹ (N-H) .
  • NMR : ¹H NMR signals for aromatic protons (δ 7.2–8.1 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm) .
  • MS : Molecular ion peaks matching calculated masses (e.g., m/z 456.44 for compound 4g) .

How do molecular docking studies contribute to understanding target interactions?

Advanced
Docking simulations (e.g., Schrödinger Maestro) predict binding modes. For N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (compound 4g), π-π stacking between the benzothiazole ring and Akt’s Phe442, along with hydrogen bonds to Lys268, explain its inhibitory activity . Salt bridges with Asp274 further stabilize binding .

What strategies improve the metabolic stability of thiadiazole derivatives?

Advanced
Cyclopropyl groups (e.g., N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-2-(thiophen-2-yl)acetamide ) reduce oxidative metabolism by blocking cytochrome P450 interactions . Deuteration of labile C-H bonds and fluorination (e.g., 4-fluorophenyl substituents) also enhance stability .

How are off-target effects minimized during lead optimization?

Advanced
Selectivity profiling against kinase panels (e.g., BRAF, VEGFR-2) identifies off-target binding. For 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (compound 4j), >100-fold selectivity for VEGFR-2 over non-cancer targets is achieved by optimizing steric bulk and hydrogen-bond donor/acceptor balance .

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